RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL
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Overview
Description
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a significant organometallic compound widely used in organic synthesis and catalytic reactions. It is known for its high thermal stability and flexibility in spatial structure, making it a valuable component in various chemical processes .
Mechanism of Action
Target of Action
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chiral, stereorigid metallocene catalyst . Its primary targets are olefins such as ethylene, propylene, and styrene .
Mode of Action
This compound interacts with its targets (olefins) in the presence of a co-catalyst, methylaluminoxane (MAO) . This interaction leads to the polymerization of the olefins .
Biochemical Pathways
The compound is involved in the Ziegler-Natta catalysis pathway . This pathway is responsible for the polymerization of olefins .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of polymers from olefins . It shows extremely high activity for this polymerization process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored in a cool and dry environment . Furthermore, the presence of a co-catalyst (MAO) is necessary for its activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is typically synthesized through the reaction of 1-indenyllithium with dichloromethylsilane, followed by the addition of zirconium tetrachloride . The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL undergoes various chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins such as ethylene, propylene, and styrene.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions are high-performance polymers, such as polyethylene and polypropylene, which are widely used in various industrial applications .
Scientific Research Applications
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL has extensive applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
DIMETHYLSILYLBIS-(2-METHYL-1-INDENYL)ZIRCONIUM(IV)DICHLORIDE: Another metallocene catalyst with similar applications in polymerization.
DIMETHYLSILYLBIS-(HEXAMETHYLINDENYL)ZIRCONIUM DICHLORIDE: Known for its high activity in ethylene polymerization.
Uniqueness
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is unique due to its high thermal stability and flexibility in spatial structure, which allows for efficient catalysis in various chemical reactions. Its chiral and stereorigid nature also makes it particularly effective in producing polymers with specific configurations .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL can be achieved through a metathesis reaction between bis(1-indenyl)zirconium dichloride and dimethylsilanediol. The reaction is carried out in the presence of a Grignard reagent, which is prepared from dimethylmagnesium and trimethylsilyl chloride.", "Starting Materials": [ "Bis(1-indenyl)zirconium dichloride", "Dimethylsilanediol", "Dimethylmagnesium", "Trimethylsilyl chloride" ], "Reaction": [ "Preparation of Grignard reagent: Dimethylmagnesium is added dropwise to trimethylsilyl chloride in anhydrous diethyl ether at -78°C under nitrogen atmosphere.", "Addition of Grignard reagent: The Grignard reagent is slowly added to a solution of bis(1-indenyl)zirconium dichloride in anhydrous tetrahydrofuran at -78°C. The resulting mixture is stirred at room temperature for 1 hour.", "Addition of dimethylsilanediol: Dimethylsilanediol is added to the reaction mixture and stirred at room temperature for 2 hours.", "Work-up: The reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL as a yellow solid." ] } | |
CAS No. |
146814-57-5 |
Molecular Formula |
C22H24SiZr |
Molecular Weight |
407.743 |
IUPAC Name |
carbanide;di(inden-1-yl)-dimethylsilane;zirconium(2+) |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
InChI Key |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Synonyms |
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL |
Origin of Product |
United States |
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